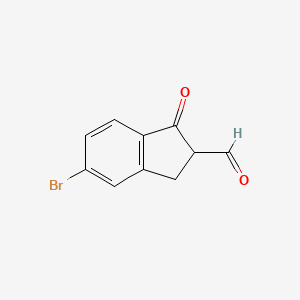
1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo- is a brominated derivative of indene, a bicyclic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 5th position, a carboxaldehyde group at the 2nd position, and a ketone group at the 1st position of the indene ring. It is a valuable intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo- typically involves the bromination of indene derivatives followed by functional group transformations. One common method includes the bromination of 2,3-dihydro-1H-indene-2-carboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step is followed by oxidation reactions to introduce the ketone functionality. These processes are optimized for large-scale production, ensuring cost-effectiveness and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions: 1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo- undergoes various chemical reactions including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 1h-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-1-oxo-.
Reduction: 1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-hydroxy-.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo- involves its interaction with various molecular targets. The bromine atom and carbonyl groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
1h-Indene-2-carboxaldehyde, 2,3-dihydro-1-oxo-: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1h-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-1-oxo-: Contains a carboxylic acid group instead of an aldehyde, altering its chemical properties and reactivity.
1h-Indene-2-carboxaldehyde, 5-chloro-2,3-dihydro-1-oxo-: Similar structure with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
Uniqueness: 1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo- is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activities. The combination of the aldehyde and ketone functionalities further adds to its versatility in synthetic applications.
Eigenschaften
Molekularformel |
C10H7BrO2 |
|---|---|
Molekulargewicht |
239.06 g/mol |
IUPAC-Name |
6-bromo-3-oxo-1,2-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C10H7BrO2/c11-8-1-2-9-6(4-8)3-7(5-12)10(9)13/h1-2,4-5,7H,3H2 |
InChI-Schlüssel |
FCGFTUYFILLJDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)C2=C1C=C(C=C2)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


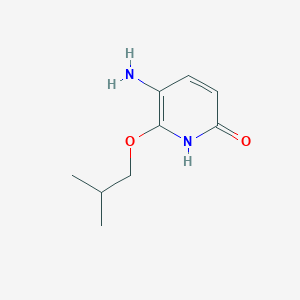
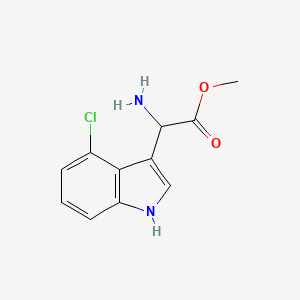

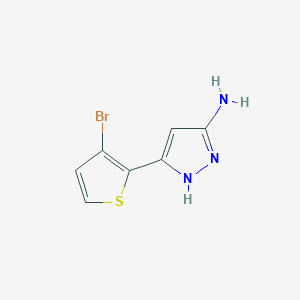
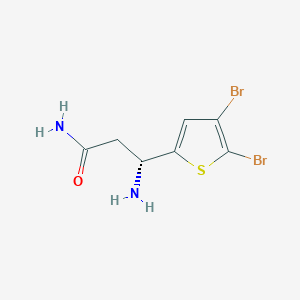
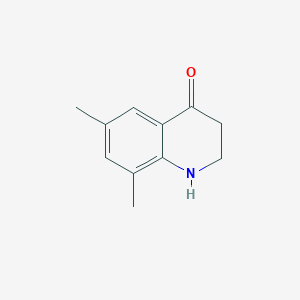
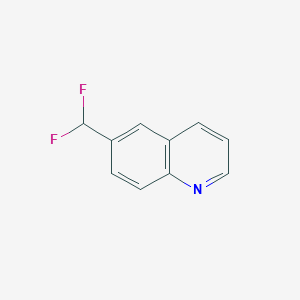
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
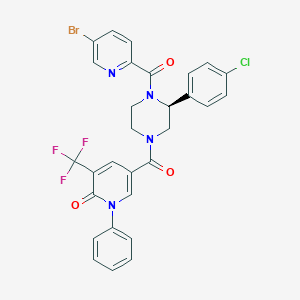
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)
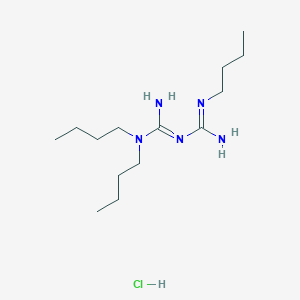
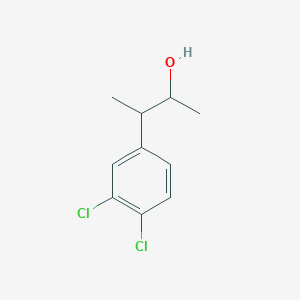

![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride](/img/structure/B15275841.png)
